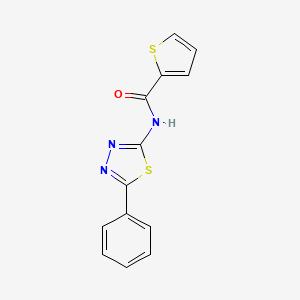

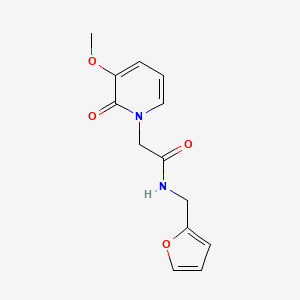

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of chemicals that have attracted interest for their diverse biological activities and applications in materials science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its potential applications and interactions.

Synthesis Analysis

The synthesis of this compound, alongside others, involves the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate to yield thiadiazole derivatives. This process is marked by the loss of H2O and, in some cases, by the condensation and loss of H2S, leading to various thiadiazole compounds (Dani et al., 2013).

Molecular Structure Analysis

The compound's molecular structure has been characterized using techniques such as IR, NMR, and single-crystal X-ray data. Studies have shown that the structure is stabilized through both intramolecular and intermolecular hydrogen bonding, crystallizing in the monoclinic system. Geometry optimization performed using the DFT method compares well with X-ray data, indicating the compound's stability based on the negative values of HOMO and LUMO energies (Dani et al., 2013).

Chemical Reactions and Properties

This compound is synthesized through reactions that involve cyclization and condensation mechanisms, indicative of its reactivity. The involvement of manganese(II) salts as catalysts in its synthesis suggests potential for further chemical modifications and reactions under various conditions (Dani et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound were not directly identified, related research on thiadiazole derivatives emphasizes their solid-state fluorescence, aggregation-induced emission effects, and large Stokes shifts. These properties suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including the compound , have been explored in various contexts, including their stability, reactivity, and potential for forming stable complexes with metals. The electronic transitions associated with these compounds are mainly associated with π⋯π transitions, indicative of their potential utility in electronic and photonic applications (Dani et al., 2013).

Zukünftige Richtungen

Thiadiazole derivatives, including “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide”, have shown promising pharmacological activities, suggesting their potential as lead compounds for further drug development . Future research could focus on exploring their therapeutic potential and optimizing their properties for clinical use.

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANPHQMNZSILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)

![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)

![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)

![7-allyl-3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5614989.png)

![methyl N-[(2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]glycinate](/img/structure/B5614991.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)